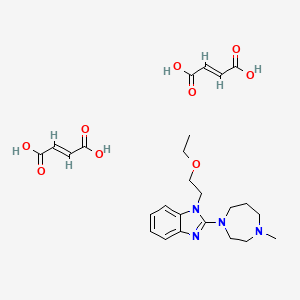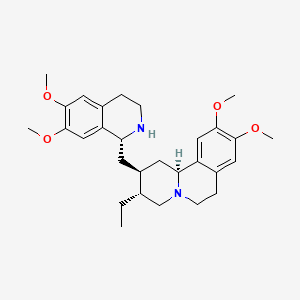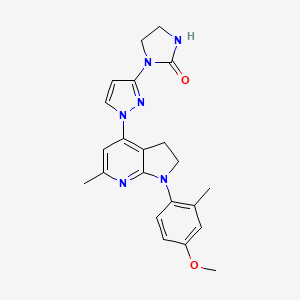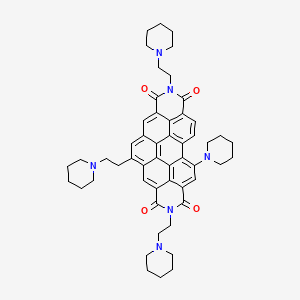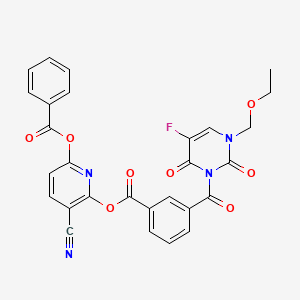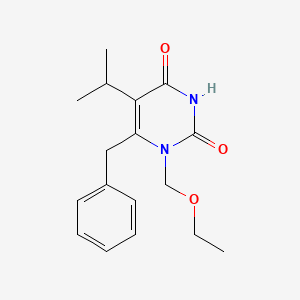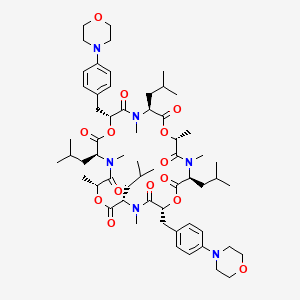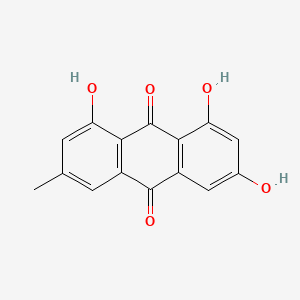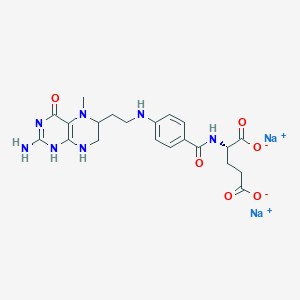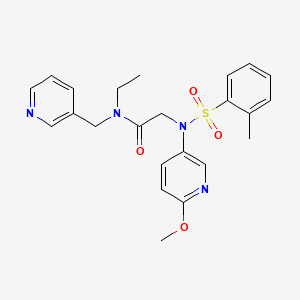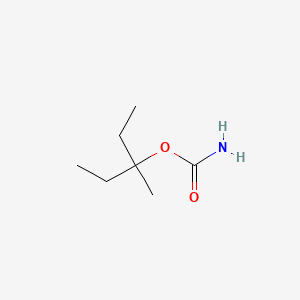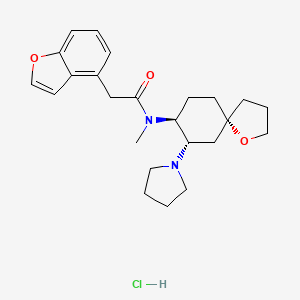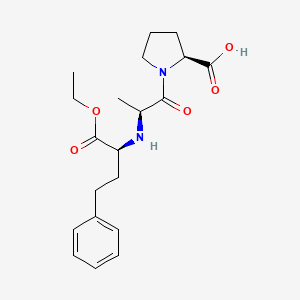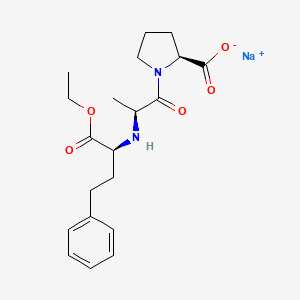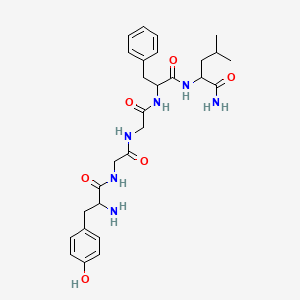
Leucine enkephalinamide
Vue d'ensemble
Description
Leucine enkephalinamide is a synthetic variant of leucine enkephalin, an endogenous opioid peptide neurotransmitter . It has the amino acid sequence Tyr-Gly-Gly-Phe-Leu . It is subject to extensive studies due to its antinociceptive action in the organism .
Chemical Reactions Analysis
Leucine enkephalins, including leucine enkephalinamide, have been found to interact with the lipid phase of the membrane receptor surrounding . They affect the surface characteristics and morphology of lipid monolayers, leading to an increase in surface density of the mixed surface lipids/enkephalins films at loose lipid packing . This effect is more pronounced for the enkephalinamide, suggesting a different mechanism of interaction for the amidated enkephalin with the lipid phase, as compared to leucine-enkephalin .Applications De Recherche Scientifique
1. Effects on Action Potentials in Nerve Fibers
Leucine enkephalinamide has been studied for its effects on the excitability of nerve fibers. Research indicates that both leucine enkephalin and D-Ala2, Met5 enkephalinamide (DAMA) depress the amplitude of compound action potentials in A and C fibers of peripheral vertebrate nerve axons. This suggests the presence of stereospecific opioid receptors sensitive to some endogenous opioid peptides (Frank & Sudha, 1987).
2. Interaction with Sodium Dodecyl Sulfate Micelles
Leucine enkephalinamide's interaction with anionic sodium dodecyl sulfate (SDS) micelles has been explored using pulsed field gradient NMR diffusion experiments. The study aimed to understand the mechanism of interaction between leucine enkephalin peptides and SDS micelles. Results show that the interaction is largely electrostatic, with non-polar amino acid side chains interacting with the hydrophobic micelle core (Begotka et al., 2006).
3. Metabolic and Permeation Barriers in Ocular Absorption
Studies on the ocular absorption of topically applied peptides used leucine enkephalinamide as a model. The corneal epithelium presented significant resistance to the permeation of these peptides, suggesting substantial metabolic and permeation barriers (Lee et al., 1986).
4. Analogue Development for Opioid Activity
Leucine enkephalinamide analogues have been developed to examine the conformational requirements of the N-terminal tyrosyl residue in opioid activity. Studies have shown that despite spatial analogy, some analogues possessed neither opioid agonist nor antagonist activity, offering insights into the complex nature of opioid receptor interaction (Sugg & Portoghese, 1986).
5. Absorption and Analgesic Activity
The absorption and analgesic activity of aminopeptidase-resistant cellobiose-coupled leucine enkephalinamide have been tested, showing that it is more stable and has significant analgesic effects without the need for peptidase inhibitors. This suggests its potential as an orally active analgesic peptide candidate (Mizuma et al., 1998).
6. Inhibition of Brain Aminopeptidase Activity
Research on L-Leucinal, a competitive inhibitor of soluble aminopeptidase activity from rat brain, found that it potentiates analgesia induced by leucine enkephalin. This underscores the role of aminopeptidases in modulating the analgesic effects of leucine enkephalin (Davis et al., 1983).
7. Opiate Peptide Modulation of Amino Acid Responses
Leucine enkephalinamide's effect on mouse spinal neurons indicates a neuromodulatory action that is functionally distinct from conventional neurotransmitter operation, suggesting its role in novel forms of neuronal communication (Barker et al., 1978).
Safety And Hazards
Orientations Futures
Leucine enkephalinamide continues to be a subject of research due to its potential applications in pain management and other areas . Future research may focus on overcoming its limitations such as poor membrane permeability and susceptibility to enzymatic degradation , and further exploring its interactions with lipid monolayers .
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O6/c1-17(2)12-22(26(30)38)34-28(40)23(14-18-6-4-3-5-7-18)33-25(37)16-31-24(36)15-32-27(39)21(29)13-19-8-10-20(35)11-9-19/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,38)(H,31,36)(H,32,39)(H,33,37)(H,34,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXGODHVAJPXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975548 | |
| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leucine enkephalinamide | |
CAS RN |
60117-24-0 | |
| Record name | Enkephalinamide-leu | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060117240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENKEPHALIN, LEU-5-AMINO- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



